2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
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Overview
Description
2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide: is a chemical compound with a complex structure that has garnered attention in scientific research. Its unique molecular framework makes it a candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-ylamine with ethoxyacetyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: : Converting the thieno[3,4-c]pyrazole ring to its oxidized form.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: : Its unique properties may be harnessed in material science and catalysis.
Mechanism of Action
The mechanism by which 2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide exerts its effects would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to elicit a biological response. The pathways involved would be specific to the biological system .
Comparison with Similar Compounds
2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide: can be compared to other thieno[3,4-c]pyrazole derivatives, such as 2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical and biological properties.
List of Similar Compounds
2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-ylamine
ethoxyacetyl chloride
Properties
IUPAC Name |
2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-2-20-8-14(19)16-15-12-9-21-10-13(12)17-18(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFRCUOUFNJDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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